4,5-DESHIDRO-LEUCINA

Descripción general

Descripción

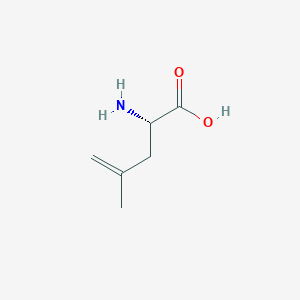

(2S)-2-amino-4-methyl-4-pentenoic acid, also known as (2S)-2-amino-4-methyl-4-pentenoic acid, is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S)-2-amino-4-methyl-4-pentenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-amino-4-methyl-4-pentenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

4,5-DESHIDRO-LEUCINA: se utiliza ampliamente en la síntesis de péptidos, particularmente para crear péptidos con propiedades conformacionales alteradas y mayor estabilidad biológica. Este derivado de aminoácido ayuda en la producción de péptidos que pueden resistir la degradación enzimática y tienen perfiles farmacocinéticos mejorados .

Activación de la vía de señalización mTORC1

La investigación ha descubierto que la leucina y sus derivados pueden estimular la síntesis de proteínas al activar la vía de señalización mTORC1. Esta vía es crucial para el crecimiento y el metabolismo celular, lo que convierte a los derivados de leucina en valiosos para el estudio del anabolismo muscular y otros procesos de crecimiento de tejidos .

Cromatografía y Espectrometría de Masas

En aplicaciones de cromatografía o espectrometría de masas, This compound se puede utilizar como un estándar o reactivo para ayudar a completar la manipulación de la muestra durante el análisis. Sus propiedades únicas pueden ayudar en la separación e identificación de muestras biológicas complejas .

Ingeniería Metabólica

El compuesto tiene aplicaciones potenciales en ingeniería metabólica, donde podría usarse para modificar vías metabólicas en organismos como Saccharomyces cerevisiae para la producción de compuestos valiosos como (2S)-naringenina .

Aplicaciones Biotecnológicas

Los aminoácidos modificados como This compound se utilizan en el desarrollo de la síntesis de oligonucleótidos de ADN de próxima generación y terapias de ácidos nucleicos. Ofrecen ventajas como una mejor estabilidad y funcionalidad sobre los ácidos nucleicos tradicionales .

Mecanismo De Acción

Target of Action

It is known that leucine, a closely related compound, interacts with the mtorc1 signaling pathway . This pathway plays a crucial role in regulating protein synthesis and cell growth .

Mode of Action

Leucine is known to stimulate protein synthesis by activating the mTORC1 signaling pathway . The co-ingestion of carbohydrates and essential amino acids enhances Leucine’s anabolic effects .

Biochemical Pathways

Leucine, a similar compound, is known to modulate the mtor cell signaling pathway . This pathway is crucial for protein synthesis and muscle growth .

Pharmacokinetics

It is known that the compound is soluble in dmf , which could potentially influence its bioavailability.

Result of Action

Leucine, a similar compound, has been shown to promote muscle growth and metabolic health in animals and humans .

Action Environment

It is known that the compound should be stored at temperatures below -15°c , suggesting that temperature could influence its stability.

Actividad Biológica

(2S)-2-amino-4-methyl-4-pentenoic acid, also known as alpha-methylallylglycine, is a non-proteinogenic amino acid derivative with significant biological activity. Its unique structure, which includes a pentenoic acid backbone, contributes to its interactions within various biochemical pathways. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Chemical Formula : C₆H₁₃NO₂

- Molecular Weight : Approximately 129.157 g/mol

- Structural Characteristics : The compound features an amino group and a branched methyl chain, influencing its reactivity and biological interactions.

Research indicates that (2S)-2-amino-4-methyl-4-pentenoic acid exhibits multiple mechanisms of action:

- Anticonvulsant Activity : This compound has been studied for its potential to modulate neurotransmitter systems, particularly in the context of epilepsy. It is believed to inhibit glutamic acid decarboxylase activity, leading to increased levels of excitatory neurotransmitters in the brain .

- Neuroprotective Effects : Related compounds have shown promise in providing neuroprotection, potentially by enhancing biotransformation processes that improve drug efficacy in clinical applications.

- Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial activities, although further research is needed to substantiate these claims .

Pharmacological Applications

The potential applications of (2S)-2-amino-4-methyl-4-pentenoic acid are diverse:

- Neurological Disorders : Due to its anticonvulsant properties, it may serve as a precursor for drugs targeting conditions like epilepsy and other neurological disorders.

- Biosynthesis of Luminmide : This compound acts as a building block in the biosynthesis of luminmide, a cyclic nonribosomal peptide with diverse biological activities.

Comparative Biological Activity

To understand the biological significance of (2S)-2-amino-4-methyl-4-pentenoic acid better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Methyl-4-pentenoic acid | Methyl-branched fatty acid | Anticonvulsant activity |

| 3-Amino-2-methylbutanoic acid | Amino acid derivative | Neuroprotective effects |

| 3-Methyl-3-butenylglycine | Amino acid derivative | Potential anti-inflammatory |

The structural similarities among these compounds highlight the unique properties imparted by (2S)-2-amino-4-methyl-4-pentenoic acid's specific stereochemistry and functional groups.

Case Studies and Research Findings

- Convulsant Effects : A study demonstrated that (2S)-2-amino-4-methyl-4-pentenoic acid increased ornithine decarboxylase activity while inhibiting γ-aminobutyric acid synthesis, indicating its role in modulating excitatory and inhibitory neurotransmitter balance .

- Neurotransmitter Modulation : Research has shown that this compound can influence neurotransmitter systems significantly. For instance, it was found to block certain enzyme activities related to neurotransmitter synthesis, which may have implications for treating epilepsy .

- Biosynthetic Pathways : Investigations into the biosynthesis of luminmide using engineered E. coli revealed that incorporating (2S)-2-amino-4-methyl-4-pentenoic acid could lead to novel derivatives with enhanced biological properties.

Propiedades

IUPAC Name |

(2S)-2-amino-4-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABWDKROPVYJBH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426469 | |

| Record name | (2S)-2-amino-4-methyl-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87392-13-0 | |

| Record name | (2S)-2-amino-4-methyl-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of (2S)-2-amino-4-methyl-4-pentenoic acid in the production of luminmide?

A1: (2S)-2-amino-4-methyl-4-pentenoic acid is a non-proteinogenic amino acid that serves as a building block in the biosynthesis of luminmide. Luminmide is a cyclic nonribosomal peptide produced by certain bacteria. While the exact biological function of luminmide is still under investigation, it belongs to a class of molecules known for their diverse biological activities, including antimicrobial and anticancer properties. The study by [] investigated the incorporation of (2S)-2-amino-4-methyl-4-pentenoic acid, alongside other natural and synthetic analogs, into luminmide by engineered E.coli to understand the flexibility of the biosynthetic pathway and potentially generate novel luminmide derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.